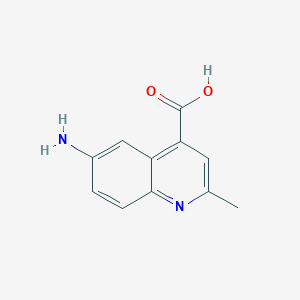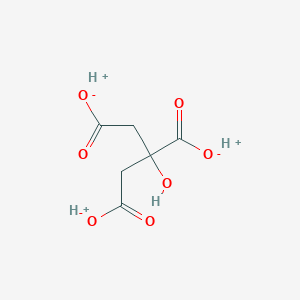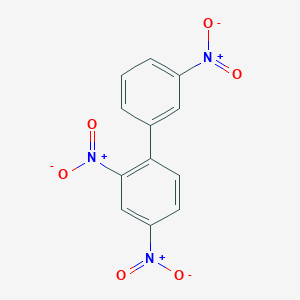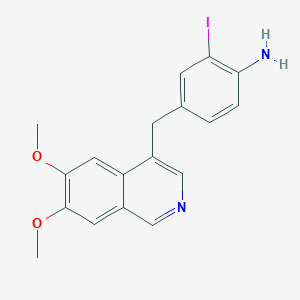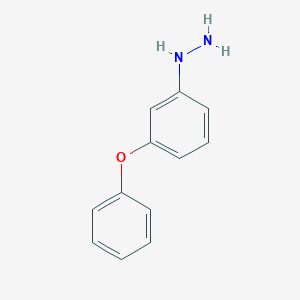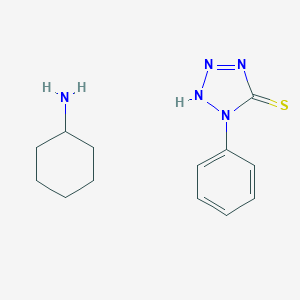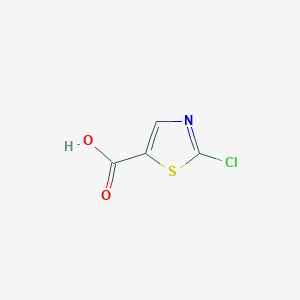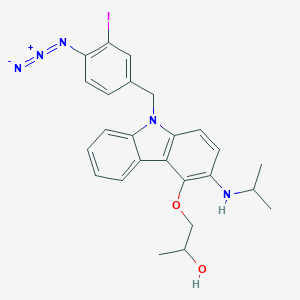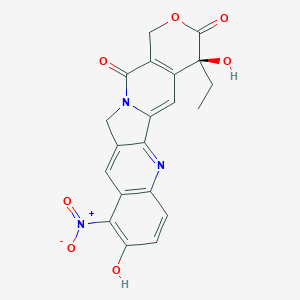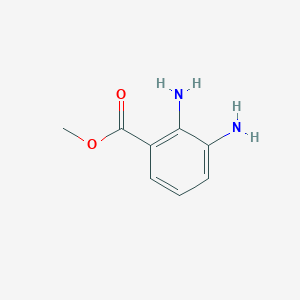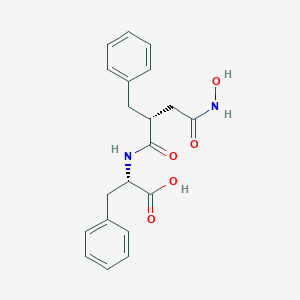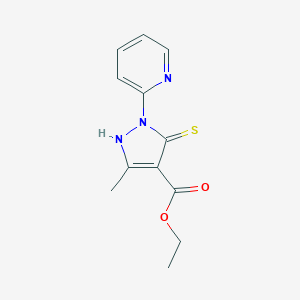
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester, also known as PD98059, is a synthetic compound that has been widely used as a research tool in the field of biochemistry and pharmacology. PD98059 is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth, differentiation, and survival.
Wirkmechanismus
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester acts as a competitive inhibitor of MEK1 and MEK2, which are the upstream kinases that activate the extracellular signal-regulated kinase (ERK) pathway. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester binds to the ATP-binding site of MEK1 and MEK2, preventing the phosphorylation and activation of ERK1 and ERK2. This, in turn, blocks the downstream signaling events that lead to the activation of various transcription factors and gene expression.
Biochemische Und Physiologische Effekte
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of the immune response. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been used to study the role of the MAPK pathway in various disease states, including cancer, inflammation, and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has several advantages as a research tool, including its high potency and selectivity for MEK1 and MEK2, its ability to block the downstream signaling events of the MAPK pathway, and its low toxicity in vitro. However, 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has some limitations, including its limited solubility in aqueous solutions, its instability in acidic conditions, and its potential off-target effects on other kinases.
Zukünftige Richtungen
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been an invaluable research tool in the study of the MAPK pathway and its role in various biological processes and disease states. However, there is still much to be learned about the complex signaling events that occur downstream of MEK1 and MEK2. Future research directions may include the development of new and more potent inhibitors of MEK1 and MEK2, the identification of novel downstream targets of the MAPK pathway, and the investigation of the role of the MAPK pathway in other physiological and pathological conditions.
Synthesemethoden
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester can be synthesized by a multistep process involving the reaction of 3-methyl-1-(2-pyridinyl)-1H-pyrazol-5-amine with ethyl 2-bromoacetate, followed by the reaction with thiourea to yield the key intermediate 5-mercapto-3-methyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide. The final step involves the esterification of the carboxylic acid group with ethyl alcohol to give 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been extensively used as a research tool to investigate the role of the MAPK pathway in various biological processes, including cell proliferation, differentiation, apoptosis, and oncogenesis. 1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester has been shown to inhibit the activation of MAPK kinase (MEK), which is upstream of the MAPK pathway, and thus block the downstream signaling events that lead to the activation of various transcription factors and gene expression.
Eigenschaften
CAS-Nummer |
104909-31-1 |
|---|---|
Produktname |
1H-Pyrazole-4-carboxylic acid, 5-mercapto-3-methyl-1-(2-pyridinyl)-, ethyl ester |
Molekularformel |
C12H13N3O2S |
Molekulargewicht |
263.32 g/mol |
IUPAC-Name |
ethyl 5-methyl-2-pyridin-2-yl-3-sulfanylidene-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O2S/c1-3-17-12(16)10-8(2)14-15(11(10)18)9-6-4-5-7-13-9/h4-7,14H,3H2,1-2H3 |
InChI-Schlüssel |
DIOQRHVMGAJNCP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NN(C1=S)C2=CC=CC=N2)C |
Kanonische SMILES |
CCOC(=O)C1=C(NN(C1=S)C2=CC=CC=N2)C |
Synonyme |
1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-MERCAPTO-3-METHYL-1-(2-PYRIDINYL)-, ETHYL ESTER |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



